molecular formula C19H17BrN4O3 B269681 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2,3-dimethylphenyl)benzamide

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2,3-dimethylphenyl)benzamide

Cat. No. B269681
M. Wt: 429.3 g/mol
InChI Key: IWOJTBFVQWMRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2,3-dimethylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2,3-dimethylphenyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth and survival. The compound has also been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2,3-dimethylphenyl)benzamide has several biochemical and physiological effects. The compound has been shown to induce apoptosis, a process by which cancer cells are programmed to die. It has also been shown to inhibit cell proliferation and migration, which are important processes in cancer cell growth and metastasis.

Advantages and Limitations for Lab Experiments

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2,3-dimethylphenyl)benzamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.

Future Directions

There are several future directions for research on 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2,3-dimethylphenyl)benzamide. One direction is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it works. Additionally, research can be done to improve the solubility and stability of the compound to enhance its efficacy in lab experiments. Overall, 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2,3-dimethylphenyl)benzamide has promising potential for use in scientific research and warrants further investigation.

Synthesis Methods

The synthesis of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2,3-dimethylphenyl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 2,3-dimethylbenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 4-bromo-3-nitro-1H-pyrazole in the presence of a base to form the intermediate product. The intermediate product is then treated with N-(2,3-dimethylphenyl)benzamide in the presence of a catalyst to yield the final product.

Scientific Research Applications

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2,3-dimethylphenyl)benzamide has been studied extensively for its potential therapeutic applications in scientific research. The compound has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2,3-dimethylphenyl)benzamide

Molecular Formula

C19H17BrN4O3

Molecular Weight

429.3 g/mol

IUPAC Name

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C19H17BrN4O3/c1-12-5-3-8-17(13(12)2)21-19(25)15-7-4-6-14(9-15)10-23-11-16(20)18(22-23)24(26)27/h3-9,11H,10H2,1-2H3,(H,21,25)

InChI Key

IWOJTBFVQWMRDD-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br)C

Origin of Product

United States

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